2-Styrylpyridine
Overview
Description
2-Styrylpyridine, also known as 2-styryl pyridine, is an organic compound with the molecular formula C13H11N. It is a derivative of pyridine, where a phenylethenyl group is attached to the second carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Styrylpyridine can be synthesized through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Styrylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the phenylethenyl group to a single bond, forming 2-(2-phenylethyl)pyridine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-(2-Phenylethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Styrylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Styrylpyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Phenylethyl)pyridine: Similar structure but with a single bond in the side chain.
2-(2-Chloroethenyl)pyridine: Contains a chloro group instead of a phenyl group.
2-(2-Bromoethenyl)pyridine: Contains a bromo group instead of a phenyl group.
Uniqueness: 2-Styrylpyridine is unique due to its phenylethenyl group, which imparts distinct chemical and biological properties. The presence of the double bond in the side chain allows for additional reactivity and interactions compared to its saturated analogs .
Properties
Molecular Formula |
C13H11N |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H |
InChI Key |
BIAWAXVRXKIUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Related CAS |
53895-29-7 |
Origin of Product |
United States |
Synthesis routes and methods I
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